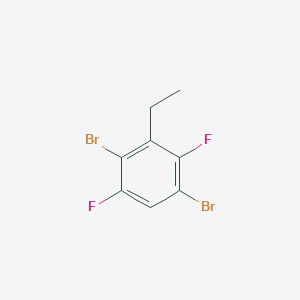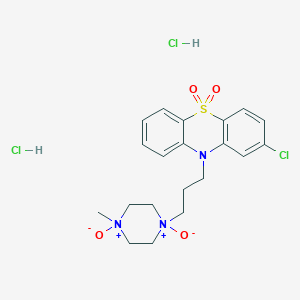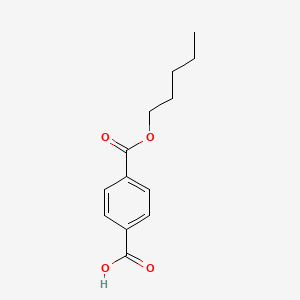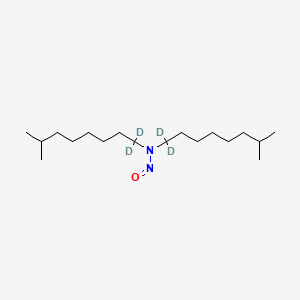
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is a compound belonging to the class of azoles, specifically triazoles. This compound is characterized by the presence of an azidoethyl group attached to the triazole ring. Azoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole typically involves the N-alkylation of azoles under harmonized reaction conditions. One common method includes the use of azidoethyl transfer reagents, which react with azoles such as imidazole, pyrazole, and triazole . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar N-alkylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production.
化学反应分析
Types of Reactions: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Major Products:
Substitution Reactions: Products include substituted triazoles with various functional groups.
Cycloaddition Reactions: Products include 1,2,3-triazole derivatives.
科学研究应用
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts, such as copper(I), which enhance the reaction rate and selectivity .
相似化合物的比较
1,2,3-Triazole: A parent compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with distinct reactivity.
Tetrazole: Contains an additional nitrogen atom, leading to different chemical behavior.
Uniqueness: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is unique due to the presence of the azidoethyl group, which imparts specific reactivity and allows for diverse applications in various fields. Its ability to undergo cycloaddition reactions makes it a valuable compound in synthetic chemistry and materials science .
属性
分子式 |
C5H8N6 |
|---|---|
分子量 |
152.16 g/mol |
IUPAC 名称 |
4-(2-azidoethyl)-1-methyltriazole |
InChI |
InChI=1S/C5H8N6/c1-11-4-5(8-10-11)2-3-7-9-6/h4H,2-3H2,1H3 |
InChI 键 |
PLXPZEVJUXOWKM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)CCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)


![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)


![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)

![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

